molecular formula C24H29NO4 B15149092 2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate

2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate

Cat. No.: B15149092
M. Wt: 395.5 g/mol
InChI Key: BZAZDZXNADAWHA-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate is an organic compound with a complex structure that includes a phenyl group, a tert-butyl group, and a valinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate typically involves multiple steps. One common method includes the reaction of 2-oxo-2-phenylethyl bromide with N-[(4-tert-butylphenyl)carbonyl]valine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or tert-butyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl (tert-butoxycarbonyl)-L-alaninate
  • 2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate

Uniqueness

2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

phenacyl 2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C24H29NO4/c1-16(2)21(23(28)29-15-20(26)17-9-7-6-8-10-17)25-22(27)18-11-13-19(14-12-18)24(3,4)5/h6-14,16,21H,15H2,1-5H3,(H,25,27)

InChI Key

BZAZDZXNADAWHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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